2-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzamide
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Overview
Description
2-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZAMIDE is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZAMIDE typically involves the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or anilines.
Scientific Research Applications
2-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, leading to effective modulation of biological pathways. For instance, it may inhibit certain kinases or enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
ETHYL 2-(((3-(TRIFLUOROMETHYL)ANILINO)CARBONYL)AMINO)BENZOATE: Similar structure with an ethyl ester group.
4-Trifluoromethyl-2-anilinoquinoline: Another compound with a trifluoromethyl group, used in anti-cancer research.
Uniqueness: 2-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZAMIDE is unique due to its specific trifluoromethyl and benzamide moieties, which confer distinct chemical and biological properties. Its stability and bioavailability make it a valuable compound in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H12F3N3O2 |
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Molecular Weight |
323.27 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzamide |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)9-4-3-5-10(8-9)20-14(23)21-12-7-2-1-6-11(12)13(19)22/h1-8H,(H2,19,22)(H2,20,21,23) |
InChI Key |
YCQNNCGTORIYMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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